1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications across various fields. This compound features a fused pyrrole and pyridine ring system, which enhances its chemical reactivity and biological activity. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors, making it a valuable target for cancer therapy and other biomedical applications .
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid falls under the classification of heterocyclic compounds, which are organic compounds containing at least one atom in the ring that is not carbon. Its chemical structure is characterized by the presence of both pyrrole and pyridine rings, contributing to its diverse reactivity and biological functions. The compound is cataloged with the chemical identifier 479553-01-0, indicating its recognition in chemical databases.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:
The synthetic routes often require careful control of reaction parameters to achieve high yields and purity. Techniques such as continuous flow reactors and automated systems are increasingly employed in industrial production to optimize these processes while adhering to green chemistry principles like solvent-free reactions and recyclable catalysts .
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid can be represented as follows:
The compound's structure consists of a fused bicyclic system with distinct nitrogen atoms contributing to its unique properties. The carboxylic acid functional group at position 4 plays a crucial role in its reactivity and interactions with biological targets.
Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science .
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its biological effects primarily involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds specifically to FGFRs through hydrogen bonding with critical amino acids in the receptor's hinge region.
In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells by blocking FGFR signaling pathways. For instance, certain derivatives have shown IC₅₀ values in the nanomolar range against FGFR1, FGFR2, and FGFR3, highlighting their potential as therapeutic agents for cancer treatment .
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is typically a white crystalline solid at room temperature. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents like water and methanol.
The compound exhibits acidic properties due to the carboxylic acid group, allowing it to participate in various chemical reactions such as esterification or amidation. Its stability under standard laboratory conditions makes it suitable for various synthetic applications.
Relevant data includes:
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid has a wide range of applications:
The construction of the pyrrolo[2,3-b]pyridine core employs strategic cyclization methodologies, with Paal-Knorr pyrrole synthesis serving as a foundational approach. This method facilitates the fusion of pyridine and pyrrole rings through the reaction of 2-aminopyridine-3-carboxylates with α-haloketones under basic conditions, achieving moderate yields (45–65%) but excellent regioselectivity [4] [10]. For carboxylated derivatives, titanium(IV) chloride-mediated cyclizations offer enhanced efficiency. In one protocol, 3-(5-methoxycarbonyl-4H-furo[3,2-b]pyrrol-2-yl)propenoic acid undergoes azide formation followed by titanium-catalyzed ring closure at 220°C in diphenylether, yielding 75–85% of tricyclic systems that are subsequently aromatized to pyrrolo[2,3-b]pyridines [3] .
High-throughput screening (HTS) hits often require core optimization. For ACC1 inhibitors, researchers developed a sequence involving N-protection of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with 2-(trimethylsilyl)ethoxymethyl (SEM), hydrolysis to the carboxylic acid, and condensation with amines. Final SEM deprotection with trifluoroacetic acid delivers 4-carboxamide derivatives in >80% purity [2]. This method’s versatility allows for late-stage diversification at C4 and C6 positions.
Table 1: Cyclization Methods for Pyrrolo[2,3-b]pyridine Core Synthesis
Method | Key Reagents/Conditions | Yield Range | Regioselectivity | Primary Applications |
---|---|---|---|---|
Paal-Knorr Synthesis | α-Haloketones, base, RT-80°C | 45–65% | High | Basic scaffold construction |
TiCl₄-Mediated Cyclization | Azide intermediates, 220°C | 75–85% | Moderate | Tricyclic fused systems |
SEM-Protected Cyclization | SEM-Cl, hydrolysis, TFA deprotection | >80% | Excellent | ACC1 inhibitors, carboxamide derivs |
Position-selective functionalization of the pyrrolo[2,3-b]pyridine scaffold enables precise pharmacophore engineering. N1-Sulfonamidation represents a key advancement, where ethyl 4-morpholino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate reacts with arylsulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in dichloromethane with triethylamine. This achieves N1-sulfonylation in 70–88% yields while preserving the C4 carboxylate and C4′ morpholine substituents [6]. Such derivatives demonstrate potent antiproliferative activity against MCF-7 and A549 cell lines (IC₅₀: 1.8–4.7 µM).
Carboxyl group manipulations include ester hydrolysis under basic conditions (NaOH/EtOH/H₂O, 80°C) to regenerate carboxylic acids (>90% yield) [9], and amide couplings using carbodiimide reagents. Notably, 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid serves as a bifunctional intermediate: the formyl group undergoes reductive amination, while the carboxylic acid participates in peptide coupling, enabling dual-directional diversification [9]. tert-Butyl ester protection (e.g., tert-butyl 5-bromo-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate) provides steric shielding during electrophilic substitutions at C5/C6 positions .
Table 2: Functionalization Reactions at Key Positions
Position Modified | Reaction Type | Representative Reagents | Yield (%) | Applications |
---|---|---|---|---|
N1 | Sulfonylation | ArSO₂Cl, Et₃N, CH₂Cl₂ | 70–88 | Anticancer sulfonamides [6] |
C4-COOH | Ester Hydrolysis | NaOH, EtOH/H₂O, Δ | >90 | Carboxylic acid intermediates [9] |
C4/C3 | Amidation/Reductive Amination | EDC·HCl, amines; NaBH₃CN | 65–82 | Bifunctional derivatives [9] |
C5/C6 | Halogenation | NBS, DMF, 0–5°C | 60–75 | Brominated electrophiles |
Palladium-catalyzed cross-couplings enable C–C and C–N bond formation at halogenated positions, particularly C5/C6 bromo or iodo sites. Suzuki-Miyaura couplings are extensively employed for biaryl synthesis: 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxamides react with phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C), delivering 6-aryl derivatives in 82–90% yields. These compounds show enhanced ACC1 inhibition (IC₅₀: 820 nM → 150 nM) due to improved hydrophobic pocket interactions [2].
Stille couplings using tributyl(vinyl)tin introduce alkenyl groups for further cycloadditions, while Buchwald-Hartwig aminations install amino substituents critical for kinase binding. For FGFR inhibitors, C3-iodo derivatives couple with 4-(4-methylpiperazin-1-yl)aniline using Pd₂(dba)₃/XPhos, yielding analogues with FGFR1–3 IC₅₀ values of 7–25 nM [4]. Microwave-assisted conditions (150°C, 20 min) accelerate these transformations while minimizing decarboxylation.
Table 3: Palladium-Catalyzed Cross-Coupling Applications
Coupling Type | Catalyst System | Substrates | Optimal Conditions | Yield (%) | Bioactivity |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Bromo-pyrrolopyridine, ArB(OH)₂ | Dioxane/H₂O, 80°C, 12 h | 82–90 | Enhanced ACC1 inhibition [2] |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | 3-Iodo-pyrrolopyridine, aryl amines | Toluene, 110°C, 24 h | 75–85 | FGFR inhibitors (nM range) [4] |
Stille | Pd(PPh₃)₂Cl₂, CuI | 5-Bromo-pyrrolopyridine, vinyl-SnBu₃ | DMF, 100°C, 8 h | 68–77 | Functional handles [6] |
Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) introduces fluorine at C5/C6 positions, enhancing metabolic stability and membrane permeability. Reacting 4-(morpholinocarbonyl)-1H-pyrrolo[2,3-b]pyridine with NFSI in DMF at 60°C achieves 5-fluoro derivatives in 55–60% yields [6]. Balz-Schiemann reactions via diazotization of C3- or C5-amino precursors provide alternative pathways to fluoro derivatives, albeit with lower yields (30–40%) due to competing decomposition .
Carboxylation leverages lithiation-trapping sequences: tert-butyl-protected pyrrolopyridines undergo n-BuLi-mediated metalation at –78°C followed by CO₂ quenching, affording C5-carboxylic acids in 50–65% yields . For C4-carboxylates, formylation of 1H-pyrrolo[2,3-b]pyridine at C3 using Vilsmeier-Haack conditions (POCl₃/DMF) followed by haloform oxidation converts the aldehyde to carboxylic acid (e.g., 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid → 3-carboxy derivatives) [9]. This strategy enables sequential C3/C4 dicarboxylation for chelating motifs.
Table 4: Fluorination and Carboxylation Techniques
Modification | Method | Reagents/Conditions | Yield (%) | Functional Impact |
---|---|---|---|---|
C5/C6 Fluorination | Electrophilic fluorination | NFSI, DMF, 60°C | 55–60 | Enhanced metabolic stability [6] |
C3 Fluorination | Balz-Schiemann reaction | NaNO₂/HBF₄, Δ | 30–40 | Limited by side reactions |
C5 Carboxylation | Lithiation-CO₂ trapping | n-BuLi, CO₂, –78°C to RT | 50–65 | Chelating group introduction |
C4 Carboxylation | Vilsmeier-Haack/haloform oxidation | POCl₃/DMF; I₂/NaOH | 45–60 | Dicarboxylic acid synthesis [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7